molecular formula C14H11NS B168877 2-[4-(Methylsulfanyl)phenyl]benzonitrile CAS No. 171879-75-7

2-[4-(Methylsulfanyl)phenyl]benzonitrile

Cat. No.: B168877
CAS No.: 171879-75-7
M. Wt: 225.31 g/mol
InChI Key: FPPYLRPCUYIBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methylsulfanyl)phenyl]benzonitrile is a chemical compound belonging to the family of benzonitriles. It is characterized by the presence of a methylsulfanyl group attached to the phenyl ring, which is further connected to a benzonitrile moiety. This compound is a yellow crystalline solid and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Methylsulfanyl)phenyl]benzonitrile typically involves the reaction of 4-(methylsulfanyl)phenylboronic acid with 2-bromobenzonitrile under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Types of Reactions:

    Oxidation: The methylsulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), Lewis acids as catalysts.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-[4-(Methylsulfanyl)phenyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylsulfanyl group can influence its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

    4-(Methylsulfanyl)benzonitrile: Lacks the additional phenyl ring, making it less complex.

    2-(Methylsulfanyl)benzonitrile: Similar structure but with the methylsulfanyl group attached to a different position on the benzonitrile ring.

    4-(Methylsulfanyl)phenylacetonitrile: Contains an acetonitrile group instead of a benzonitrile group.

Uniqueness: 2-[4-(Methylsulfanyl)phenyl]benzonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the exploration of new biological activities.

Biological Activity

2-[4-(Methylsulfanyl)phenyl]benzonitrile, also known by its CAS number 171879-75-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H13S, featuring a methylsulfanyl group attached to a phenyl ring and a benzonitrile moiety. The presence of the methylsulfanyl group is significant as it may influence the compound's biological properties.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The methylsulfanyl group is known to enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, suggesting that this compound may also act as an enzyme inhibitor.
  • Antioxidant Activity : The structure may allow for the scavenging of free radicals, contributing to its potential antioxidant properties.
  • Interaction with Receptors : The phenyl and nitrile groups may facilitate interactions with cellular receptors involved in signaling pathways.

Biological Activity Data

Research into the biological activity of this compound has yielded promising results, particularly in areas such as anti-inflammatory and anticancer activities.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AntioxidantScavenging of free radicals

Case Studies

Several studies have explored the efficacy of compounds related to this compound. For instance:

  • Anticancer Activity : A study demonstrated that similar compounds exhibited significant antiproliferative effects on various cancer cell lines, including MCF7 and HT29. The IC50 values indicated strong growth inhibition, suggesting that modifications in the chemical structure can enhance potency against cancer cells .
  • Anti-inflammatory Effects : Research has shown that compounds with similar structures can reduce levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that substituents on the phenyl rings significantly affect biological activity. The presence of electron-withdrawing groups was found to enhance anticancer properties .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPYLRPCUYIBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362723
Record name 2-[4-(Methylsulfanyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171879-75-7
Record name 2-[4-(Methylsulfanyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.